2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-acetamidophenyl)acetamide
Description
This compound is a 1,3-thiazole-based acetamide derivative characterized by a central thiazole ring substituted at the 2-position with a [(3-chlorophenyl)carbamoyl]amino group and at the 4-position with an acetamide-linked 3-acetamidophenyl moiety. Its molecular formula is C₁₉H₁₇ClN₄O₂S, with a molecular weight of 424.88 g/mol. The compound’s structural features align with pharmacophores known for antimicrobial, antiplasmodial, and receptor-modulating activities .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-12(27)22-15-6-3-7-16(9-15)23-18(28)10-17-11-30-20(25-17)26-19(29)24-14-5-2-4-13(21)8-14/h2-9,11H,10H2,1H3,(H,22,27)(H,23,28)(H2,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVZIUIQHLGQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(3-acetamidophenyl)acetamide , also known as F042-0989, belongs to a class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of F042-0989 is , and its structure features a thiazole ring substituted with a chlorophenyl group and an acetamidophenyl moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
In Vitro Studies
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to F042-0989 have shown effectiveness against various strains of bacteria and fungi. A study reported that certain thiazole derivatives displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiazole 1 | MRSA | 8 | |
| Thiazole 2 | VRE | 16 | |
| F042-0989 | Gram-negative bacteria | TBD |
Anticancer Activity
Cell Viability Assays
The anticancer potential of F042-0989 has been evaluated using various cancer cell lines. In a comparative study, it was shown that the compound exhibited selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while having limited effects on pulmonary adenocarcinoma (A549) cells. The MTT assay results indicated a significant reduction in cell viability in Caco-2 cells treated with F042-0989, suggesting its potential as a targeted anticancer agent .
Table 2: Anticancer Activity of F042-0989
The biological activity of F042-0989 may be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways. Additionally, its structural components may disrupt bacterial protein synthesis or cell wall integrity, leading to microbial death.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
In a clinical setting, a derivative of F042-0989 was tested against drug-resistant strains of Staphylococcus aureus. Results indicated that the compound could effectively reduce bacterial counts in vitro, highlighting its potential utility in treating infections caused by resistant pathogens .
Case Study 2: Selective Cytotoxicity
A study evaluated the selective cytotoxicity of F042-0989 on various cancer cell lines. The compound demonstrated a significant decrease in viability in Caco-2 cells compared to A549 cells, suggesting a possible mechanism for selective targeting of colorectal cancer .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : These substituents enhance stability and target binding. For example, the 3-chlorophenyl group in the target compound may improve antiplasmodial activity compared to the 4-fluorophenyl analogue (BG02026) due to stronger halogen bonding .
- Acetamide vs. Hydrophilic Moieties : The 3-acetamidophenyl group in the target compound likely increases solubility compared to Mirabegron’s hydrophobic phenylethyl group, which is critical for oral bioavailability .
Physicochemical Properties
Notable Trends:
- Chlorine substitution in 107k results in a higher melting point (220–222°C) than non-halogenated analogues, suggesting improved crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
